molecular formula C25H23FN2O5 B12137175 4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12137175
M. Wt: 450.5 g/mol
InChI Key: RICGUXKBLIVMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzofuran moiety, a fluorophenyl group, a hydroxy group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the fluorophenyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of palladium-catalyzed coupling reactions and protection-deprotection strategies might be employed .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,3R,4aR,9aS)-1-(hydroxymethyl)-3-(2-morpholin-4-yl-2-oxoethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-6-yl]-3-(2-fluorophenyl)urea
  • 2-[(1S,3S,4aR,9aS)-6-{[(2-Fluorophenyl)carbamoyl]amino}-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]-N-(2-methoxybenzyl)acetamide

Uniqueness

The uniqueness of 4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties or enhanced potency in certain applications.

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23FN2O5/c26-18-6-3-5-17(14-18)22-21(23(29)20-15-16-4-1-2-7-19(16)33-20)24(30)25(31)28(22)9-8-27-10-12-32-13-11-27/h1-7,14-15,22,30H,8-13H2

InChI Key

RICGUXKBLIVMDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.